3-(3,5-Dichlorophenyl)prop-2-yn-1-ol
Description
3-(3,5-Dichlorophenyl)prop-2-yn-1-ol is a halogenated aromatic propargyl alcohol with the molecular formula C₉H₅Cl₂O (inferred from structural analogs in ). The compound features a propargyl alcohol (–C≡C–CH₂OH) backbone attached to a 3,5-dichlorophenyl group.
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6,12H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGNSGMKERDLBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C#CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401290644 | |
| Record name | 3-(3,5-Dichlorophenyl)-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401290644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220707-99-3 | |
| Record name | 3-(3,5-Dichlorophenyl)-2-propyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220707-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,5-Dichlorophenyl)-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401290644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-(3,5-Dichlorophenyl)prop-2-yn-1-ol typically involves the reaction of 3,5-dichlorobenzaldehyde with propargyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Chemical Reactions Analysis
3-(3,5-Dichlorophenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
Chemistry
3-(3,5-Dichlorophenyl)prop-2-yn-1-ol serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Transforming into aldehydes or carboxylic acids using oxidizing agents.
- Reduction : Converting into alcohols or alkanes.
- Substitution Reactions : Chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Biological Activities
Research indicates that this compound exhibits potential antimicrobial and anticancer properties . Studies have shown that it can inhibit certain enzymes involved in cell proliferation, making it a candidate for further exploration as a therapeutic agent against various diseases.
Medicinal Chemistry
In medicinal chemistry, ongoing studies focus on the compound's ability to act as a therapeutic agent. Its mechanism of action may involve interacting with specific molecular targets, which could lead to the development of new treatments for diseases.
Industrial Applications
The compound is utilized in the development of new materials and chemical processes. Its unique properties make it valuable in creating innovative products across different industries.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings :
- Halogen vs.
- Steric Effects : Unlike trimethylphenyl analogs (), the dichlorophenyl group’s smaller atomic radius allows for greater conformational flexibility in reactions.
Dichlorophenyl-Containing Compounds
Table 2: Impact of Functional Groups on Dichlorophenyl Derivatives
Key Findings :
- Functional Group Diversity : The propargyl alcohol moiety offers distinct reactivity (e.g., participation in click chemistry) compared to ketones or carboxylic acids in similar dichlorophenyl compounds .
- Biological Activity : Chalcones () exhibit antimicrobial properties, suggesting that the target compound’s dichlorophenyl group may also contribute to bioactivity.
Halogenation Effects
Table 3: Influence of Halogen Type and Position
| Compound Name | Halogen Pattern | Key Effects | Reference |
|---|---|---|---|
| This compound | 3,5-dichloro | Enhanced electrophilicity; resistance to oxidation | Inferred |
| (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol | 3,5-difluoro | Fluorine’s electronegativity increases metabolic stability | |
| 1-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-2-ol | 3,5-difluoro | Fluorine substitution reduces steric hindrance |
Key Findings :
- Chlorine vs. Fluorine : Chlorine’s larger atomic size and lower electronegativity compared to fluorine may increase the target compound’s lipophilicity, affecting membrane permeability in biological systems .
Biological Activity
3-(3,5-Dichlorophenyl)prop-2-yn-1-ol is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. With the molecular formula C9H6Cl2O and a molecular weight of 201.05 g/mol, this compound is primarily studied for its anticancer and antimicrobial properties. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves the reaction of 3,5-dichlorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). This method allows for the formation of the desired product through a series of controlled reactions.
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets. Notably, it has been shown to inhibit enzymes involved in cell proliferation, which is significant in the context of cancer treatment. The compound may also influence cellular signaling pathways and gene expression.
Anticancer Activity
Research has indicated that this compound exhibits promising cytotoxic activity against various cancer cell lines. A study evaluated its effects against MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer) cell lines using the XTT cell viability assay. The compound demonstrated significant cytotoxic effects with IC50 values comparable to established chemotherapeutic agents like etoposide and camptothecin .
Case Study: Cytotoxicity Assessment
| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| MDA-MB-231 | 10.7 | Etoposide | >100 |
| A549 | 7.7 | Camptothecin | 20.0 |
| MIA PaCa-2 | 7.3 | Camptothecin | 0.9 |
This data suggests that this compound may serve as a potential candidate for further development in anticancer therapies .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies indicate that it possesses activity against various bacterial strains. The compound's mechanism may involve disrupting bacterial membrane integrity and inhibiting vital metabolic processes .
Antimicrobial Efficacy Table
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
The results indicate that this compound could be effective against certain resistant strains of bacteria, making it a candidate for further exploration in antimicrobial drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
